molecular formula C14H14N2O4 B5730699 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5730699
M. Wt: 274.27 g/mol
InChI Key: FUTYCASDVWNQQT-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPM is a pyrimidinetrione derivative that has been synthesized through various methods and has shown promising results in various biological assays. In

Scientific Research Applications

5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential therapeutic applications in various scientific research studies. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that this compound can inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, this compound has been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new antibiotics based on the anti-bacterial properties of this compound. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a catalyst, such as potassium carbonate, in acetic acid. Another method involves the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in ethanol in the presence of a catalyst, such as piperidine. The yield of this compound varies depending on the method used, but it is typically around 70-75%.

properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-20-10-6-4-9(5-7-10)8-11-12(17)15-14(19)16(2)13(11)18/h4-8H,3H2,1-2H3,(H,15,17,19)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTYCASDVWNQQT-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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